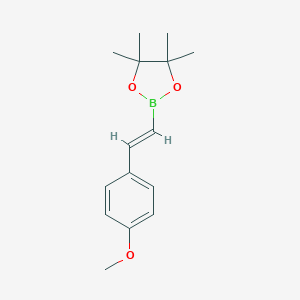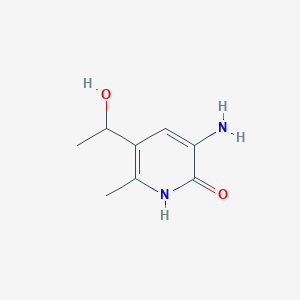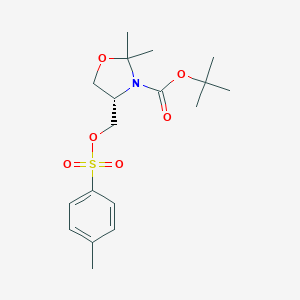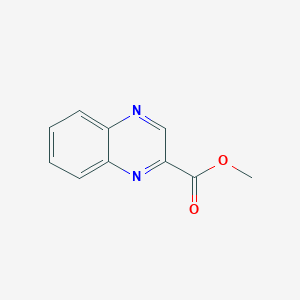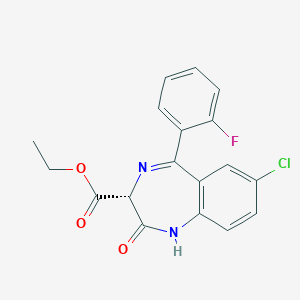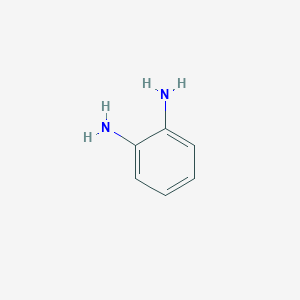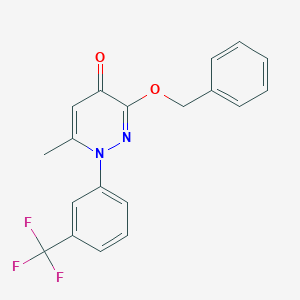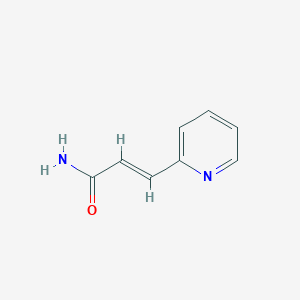
(E)-3-(pyridin-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has a pyridine ring attached to it. In
Mécanisme D'action
The mechanism of action of (E)-3-(pyridin-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and antimicrobial effects by inhibiting specific enzymes and proteins in the target cells. For example, studies have reported that (E)-3-(pyridin-2-yl)acrylamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, this compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide have been studied in several in vitro and in vivo models. Studies have reported that this compound exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been shown to exhibit potent antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(pyridin-2-yl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Furthermore, this compound exhibits significant cytotoxic and antimicrobial activity, making it an attractive candidate for various biological assays. However, there are also some limitations associated with the use of (E)-3-(pyridin-2-yl)acrylamide in lab experiments. For example, this compound is relatively unstable and can degrade over time. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of (E)-3-(pyridin-2-yl)acrylamide. One potential direction is to investigate the potential of this compound as an anticancer agent in vivo. Although several studies have reported significant cytotoxicity against various cancer cell lines, the in vivo efficacy of this compound has not been fully explored. Furthermore, the exact mechanism of action of this compound requires further investigation. Another potential direction is to investigate the potential of (E)-3-(pyridin-2-yl)acrylamide as an antimicrobial agent in vivo. Although several studies have reported potent antimicrobial activity against various bacterial strains, the in vivo efficacy of this compound has not been fully explored. Finally, there is also potential for the use of (E)-3-(pyridin-2-yl)acrylamide in materials science and organic synthesis. For example, this compound could be used as a building block for the synthesis of various organic compounds and materials.
Méthodes De Synthèse
The synthesis of (E)-3-(pyridin-2-yl)acrylamide can be achieved by the reaction of 2-aminopyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. This method has been reported in several studies and has been found to yield high purity products.
Applications De Recherche Scientifique
(E)-3-(pyridin-2-yl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Several studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been studied for its potential as an antimicrobial agent. Studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits potent antimicrobial activity against various bacterial strains.
Propriétés
Numéro CAS |
155375-22-7 |
|---|---|
Nom du produit |
(E)-3-(pyridin-2-yl)acrylamide |
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(E)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4+ |
Clé InChI |
MCLUCRHEDFROFW-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
SMILES canonique |
C1=CC=NC(=C1)C=CC(=O)N |
Synonymes |
2-Propenamide,3-(2-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)
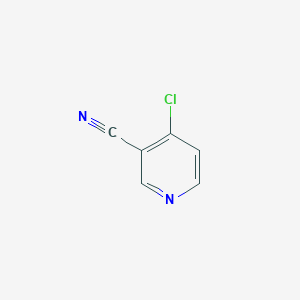
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)


